molecular formula C15H19N3O3S B5630886 1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide

1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide

Cat. No. B5630886
M. Wt: 321.4 g/mol
InChI Key: WNNJCFRTNWIXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related imidazole sulfonamides involves a series of chemical reactions, starting from basic imidazole and benzene derivatives. For instance, the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides has been described, showcasing the potential pathways that might be relevant to the synthesis of 1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide (Morgan et al., 1990).

Molecular Structure Analysis

The molecular structure of compounds similar to 1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide often involves intricate arrangements of rings and functional groups. Studies on compounds like 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate have contributed to understanding the structural aspects of such molecules (Khaligh, 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds can be diverse. For example, the synthesis of ethylated sulfonamides with a 1,4-benzodioxane moiety reveals insights into potential chemical reactions and properties that such a structure might exhibit, providing a basis for understanding the reactivity of the target compound (Irshad et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for the practical application of any compound. While specific data on 1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide might not be readily available, related research on compounds like β-Cyclodextrin-Propyl Sulfonic Acid catalyzed imidazoles provides valuable insights into the physical properties that could be expected (Ran, Li, & Zhang, 2015).

Chemical Properties Analysis

Understanding the chemical properties, such as acidity, basicity, reactivity with other chemical entities, and stability under various conditions, is essential for the practical application and further chemical manipulation of the compound. Studies on similar compounds, like those involving Brønsted acidic ionic liquids, offer insights into the chemical behavior that might be exhibited by 1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide (Davoodnia et al., 2010).

properties

IUPAC Name

1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)imidazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-18-10-15(16-11-18)22(19,20)17-9-12-6-7-21-14-5-3-2-4-13(14)8-12/h2-5,10-12,17H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNNJCFRTNWIXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCC2CCOC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-1H-imidazole-4-sulfonamide

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